molecular formula C14H16N4O B159449 5,5'-Diamino-2,2'-dimethylazoxybenzene CAS No. 138805-30-8

5,5'-Diamino-2,2'-dimethylazoxybenzene

Cat. No. B159449
CAS RN: 138805-30-8
M. Wt: 256.3 g/mol
InChI Key: RLDCGAANLOQLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-Diamino-2,2'-dimethylazoxybenzene, also known as DAB, is a chemical compound that has been widely used in scientific research due to its unique properties. DAB is a diazo compound, which means it contains a nitrogen-nitrogen double bond, and it has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and materials science.

Mechanism of Action

The mechanism of action of 5,5'-Diamino-2,2'-dimethylazoxybenzene is not well understood, but it is believed to involve the formation of reactive intermediates that can react with other molecules. For example, 5,5'-Diamino-2,2'-dimethylazoxybenzene can react with nucleophilic amino acids in proteins, leading to the formation of covalent adducts. This reaction has been used to label proteins for biochemical studies.
Biochemical and Physiological Effects:
5,5'-Diamino-2,2'-dimethylazoxybenzene has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce DNA damage in cells, which can lead to cell death or mutations. In addition, 5,5'-Diamino-2,2'-dimethylazoxybenzene has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. This effect has been studied for its potential applications in drug development.

Advantages and Limitations for Lab Experiments

One advantage of using 5,5'-Diamino-2,2'-dimethylazoxybenzene in lab experiments is its ability to form stable diazonium ions, which can be used to modify the properties of other molecules. In addition, 5,5'-Diamino-2,2'-dimethylazoxybenzene is relatively easy to synthesize and is commercially available. However, one limitation of using 5,5'-Diamino-2,2'-dimethylazoxybenzene is its potential toxicity, as it has been shown to induce DNA damage in cells.

Future Directions

There are many potential future directions for research involving 5,5'-Diamino-2,2'-dimethylazoxybenzene. One area of interest is the development of new materials based on the properties of 5,5'-Diamino-2,2'-dimethylazoxybenzene and other diazo compounds. Another area of interest is the use of 5,5'-Diamino-2,2'-dimethylazoxybenzene as a tool for studying the biochemistry of proteins and other biomolecules. Finally, 5,5'-Diamino-2,2'-dimethylazoxybenzene may have potential applications in drug development, particularly in the development of drugs that target specific enzymes or other molecular targets.

Synthesis Methods

5,5'-Diamino-2,2'-dimethylazoxybenzene can be synthesized using a variety of methods, including the reduction of nitro compounds or the diazotization of primary aromatic amines. One common method involves the reaction of 2,4-dimethyl-1-nitrobenzene with sodium hydrosulfite and sodium carbonate to produce the corresponding amine, which is then diazotized and coupled with another molecule of the amine to form 5,5'-Diamino-2,2'-dimethylazoxybenzene.

Scientific Research Applications

5,5'-Diamino-2,2'-dimethylazoxybenzene has been used extensively in scientific research due to its ability to form stable diazonium ions, which can be used to modify the properties of other molecules. For example, 5,5'-Diamino-2,2'-dimethylazoxybenzene has been used to synthesize azo dyes, which are widely used in the textile industry. In addition, 5,5'-Diamino-2,2'-dimethylazoxybenzene has been used as a reagent in the synthesis of polymers, and it has been studied for its potential applications in the development of new materials.

properties

CAS RN

138805-30-8

Product Name

5,5'-Diamino-2,2'-dimethylazoxybenzene

Molecular Formula

C14H16N4O

Molecular Weight

256.3 g/mol

IUPAC Name

(5-amino-2-methylphenyl)-(5-amino-2-methylphenyl)imino-oxidoazanium

InChI

InChI=1S/C14H16N4O/c1-9-3-5-11(15)7-13(9)17-18(19)14-8-12(16)6-4-10(14)2/h3-8H,15-16H2,1-2H3

InChI Key

RLDCGAANLOQLTD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)N=[N+](C2=C(C=CC(=C2)N)C)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)N)N=[N+](C2=C(C=CC(=C2)N)C)[O-]

synonyms

55DIAMINO22DIMETHYLAZOXYBENZENE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.